molecular formula C8H10FNO B1457288 2-Fluoro-6-(propan-2-yloxy)pyridine CAS No. 1249358-97-1

2-Fluoro-6-(propan-2-yloxy)pyridine

Cat. No. B1457288
M. Wt: 155.17 g/mol
InChI Key: JTFPFWKXGPELTL-UHFFFAOYSA-N
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Description

2-Fluoro-6-(propan-2-yloxy)pyridine, also known as 2-FP, is a small molecule that has gained attention in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a versatile compound that can be used as a building block for the synthesis of a wide range of organic compounds and pharmaceuticals. Additionally, 2-FP has been used in a variety of research studies to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

Scientific Research Applications

1. Applications in Kinase Inhibitor Studies

2-Fluoro-6-(propan-2-yloxy)pyridine and its derivatives have been studied for their role as kinase inhibitors. In a study by Caballero et al. (2011), derivatives of this compound were docked with c-Met kinase to analyze their inhibitory activity. This research highlighted the molecular features contributing to high inhibitory activity and developed predictive models for c-Met kinase inhibitors using quantitative structure-activity relationship (QSAR) methods (Caballero et al., 2011).

2. Use in Radioligand Synthesis for PET Imaging

The compound and its analogs have been utilized in synthesizing radioligands for positron emission tomography (PET) imaging. Dollé et al. (1998) reported the synthesis of a related compound, highlighting its potential as a radioligand for imaging central nicotinic acetylcholine receptors (Dollé et al., 1998). Similarly, Scheffel et al. (1998) synthesized a new tracer for PET, demonstrating its specificity and binding to nicotinic acetylcholine receptors in vivo (Scheffel et al., 1998).

3. Chemosensor Applications

In the field of chemical sensing, 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, has been used as a chemosensor for fluoride ions. This study by Chetia and Iyer (2008) demonstrated the potential of this ligand in detecting fluoride ions using UV-vis spectroscopy, fluorescence spectroscopy, and NMR techniques (Chetia & Iyer, 2008).

4. Fluorescent Chemosensor Development

Hagimori et al. (2013) developed fluorescent Zn2+ sensors based on a pyridine–pyridone core structure, a derivative of the compound . These sensors showed fluorescence with Zn2+, demonstrating their utility in biological applications (Hagimori et al., 2013).

5. Photocatalytic Degradation Studies

The degradation and mineralization of pyridine derivatives in wastewater treatment were examined by Stapleton et al. (2010). This research is crucial for understanding the removal of hazardous compounds from ecosystems and human health perspectives (Stapleton et al., 2010).

properties

IUPAC Name

2-fluoro-6-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFPFWKXGPELTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(propan-2-yloxy)pyridine

CAS RN

1249358-97-1
Record name 2-fluoro-6-(propan-2-yloxy)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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